6-(4-Cyanopiperidin-1-yl)nicotinic acid
Overview
Description
6-(4-Cyanopiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Niacin primarily targets the liver and adipose tissue. It is used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .
Mode of Action
Niacin acts to decrease levels of very low density lipoproteins and low density lipoproteins, while increasing levels of high density lipoproteins .
Biochemical Pathways
Niacin exists in the human body in the form of bases (nicotinic acid and nicotinamide) and their nucleosides (nicotinamide riboside and nicotinic acid riboside). These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH .
Result of Action
The primary result of niacin’s action is the regulation of lipid levels in the body, which can help prevent cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
6-(4-Cyanopiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase III (CAIII) . Carbonic anhydrase III is a zinc-containing enzyme involved in various physiological processes, including acid-base balance, lipogenesis, and cell growth . The interaction between this compound and CAIII involves the formation of a coordinate bond with the zinc ion in the enzyme’s active site, which inhibits the enzyme’s activity . This inhibition can have therapeutic implications for conditions such as hyperlipidemia and cancer .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the activity of carbonic anhydrase III, which is highly expressed in adipose tissue and involved in lipogenesis . This inhibition can lead to changes in cellular metabolism and gene expression, potentially affecting cell signaling pathways and overall cellular function . Additionally, the compound’s impact on CAIII can result in apoptosis in certain cancer cells, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase III . The compound forms a coordinate bond with the zinc ion in the enzyme’s active site, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, as well as the induction of apoptosis in certain cancer cells . The compound’s ability to inhibit CAIII makes it a promising candidate for the management of hyperlipidemia and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that the compound can maintain its inhibitory effects on carbonic anhydrase III over extended periods, although its stability may vary depending on the specific experimental conditions . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses leading to more pronounced inhibition of carbonic anhydrase III . At very high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . The compound’s impact on cellular metabolism and gene expression can also vary with dosage, further emphasizing the need for careful dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrase III . The compound interacts with the enzyme’s active site, forming a coordinate bond with the zinc ion and inhibiting its activity . This inhibition can affect metabolic flux and metabolite levels, particularly in pathways related to lipogenesis and cell growth . The compound’s impact on these pathways can have therapeutic implications for conditions such as hyperlipidemia and cancer .
Properties
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOTRLJAZLXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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